molecular formula C17H15FN2O3S2 B2587417 2-(4-(ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide CAS No. 941972-05-0

2-(4-(ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2587417
CAS No.: 941972-05-0
M. Wt: 378.44
InChI Key: JBDKZSBOSOMWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profile . This compound is of significant interest in oncological research, particularly for investigating new therapeutic agents against a range of cancer cell lines. The molecule integrates two key structural motifs: a 6-fluorobenzo[d]thiazol-2-yl group and a 4-(ethylsulfonyl)phenylacetamide moiety, linked through an acetamide bridge. The fluorine atom at the 6-position of the benzothiazole ring and the ethylsulfonyl group on the phenyl ring are critical for optimizing the molecule's electronic properties, lipophilicity, and binding affinity to biological targets . The primary research value of this compound stems from the well-documented anticancer potential of fluorinated benzothiazole derivatives . Such compounds have demonstrated potent and selective anti-proliferative activity against various human cancer cell lines, including mammary, ovarian, colon, and renal cancers . The mechanism of action for related bioactive benzothiazoles is multifaceted and may include the inhibition of tumor-associated enzymes. Notably, some benzothiazole amide and urea derivatives have shown remarkable growth inhibitory (GI50) activities in the low micromolar to nanomolar range against panels of human cancer cells, in some instances exceeding the potency of standard chemotherapeutic agents like 5-fluorouracil . The presence of the acetamide linker in this compound is a feature common to several investigated scaffolds, suggesting its role as a key pharmacophore for biological activity . Researchers can utilize this high-purity compound as a lead structure or chemical probe for developing novel anticancer therapies, studying structure-activity relationships (SAR), and elucidating complex mechanisms of action in cellular models. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S2/c1-2-25(22,23)13-6-3-11(4-7-13)9-16(21)20-17-19-14-8-5-12(18)10-15(14)24-17/h3-8,10H,2,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDKZSBOSOMWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The synthesis begins with the preparation of the 6-fluorobenzo[d]thiazole core. This can be achieved through a cyclization reaction involving 2-aminothiophenol and a fluorinated benzaldehyde under acidic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation of the phenyl ring. This step involves the reaction of the phenyl compound with ethylsulfonyl chloride in the presence of a base such as pyridine.

    Acetamide Formation: The final step involves the formation of the acetamide linkage. This is typically achieved by reacting the intermediate compound with chloroacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the acetamide linkage, potentially converting them to amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-(ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, bacterial infections, or inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The ethylsulfonyl group and the fluorobenzo[d]thiazole moiety are likely to play crucial roles in binding to enzymes or receptors, modulating their activity. The acetamide linkage may facilitate the compound’s stability and bioavailability.

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Core

  • N-(6-Fluorobenzo[d]thiazol-2-yl) Derivatives: Compound 4k (): Replaces the ethylsulfonylphenyl group with a dihydroisoquinolinyl moiety. The compound exhibits a melting point of 240.6–260.1°C and HPLC purity >90% . GB33 (): Features a chlorobenzylidene-thiazolidinedione substituent. The thiazolidinedione ring introduces hydrogen-bonding capacity but may confer metabolic instability. Melting point (290–292°C) is higher than 4k, suggesting greater crystallinity .

Role of the Sulfonyl Group

  • Compounds 47 and 48 (): Contain a benzo[d]thiazol-5-ylsulfonyl group linked via piperazine. These derivatives show potent antimicrobial activity, highlighting the sulfonyl group’s role in enhancing biological efficacy. The ethylsulfonyl group in the target compound may offer similar benefits with improved solubility due to its smaller size .
  • Compound 2b (): Includes a sulfamoylphenyl group and demonstrates MMP-9 inhibitory activity. The ethylsulfonyl group in the target compound could similarly engage in polar interactions with enzyme active sites .

Pharmacological Implications

  • N-(6-(p-Tolyl)benzo[d]thiazol-2-yl)acetamide (): Exhibits strong urease inhibition via H-bonding interactions. The 6-fluoro substituent in the target compound may enhance electronegativity, improving binding affinity .
  • Chalcone Derivatives (): Fluorinated benzothiazoles in chalcone hybrids show antioxidant activity. The ethylsulfonyl group in the target compound might similarly contribute to redox modulation .

Physicochemical Properties

Compound Substituent Melting Point (°C) HPLC Purity (%) Molecular Weight (g/mol)
Target Compound 4-(Ethylsulfonyl)phenyl Not reported Not reported ~406.45*
GB33 () 4-Chlorobenzylidene 290–292 95.97 447.89
4k () Dihydroisoquinolinyl 240.6–260.1 90.8–94.8 ~470.52*
Compound 13 () 4-Methoxyphenylpiperazine 289–290 Not reported 422.54

*Estimated based on structural formula.

Biological Activity

2-(4-(ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide is a synthetic organic compound notable for its complex structure, which includes an ethylsulfonyl group and a fluorinated benzothiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of antibacterial and anticancer properties. The unique structural features are believed to enhance its pharmacological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C16H16F1N2O3SC_{16}H_{16}F_{1}N_{2}O_{3}S, with a molecular weight of approximately 364.4 g/mol. The presence of the fluorine atom is significant as it influences both the solubility and biological activity of the compound.

PropertyValue
Molecular FormulaC16H16F1N2O3SC_{16}H_{16}F_{1}N_{2}O_{3}S
Molecular Weight364.4 g/mol
Functional GroupsEthylsulfonyl, Benzothiazole

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Similar compounds have demonstrated mechanisms such as:

  • Inhibition of Dihydropteroate Synthase : This mechanism disrupts folate synthesis in bacteria, leading to antibacterial effects.
  • Cytotoxicity Against Cancer Cells : The compound may induce apoptosis in cancer cell lines by targeting specific pathways involved in cell survival.

Antibacterial Properties

Compounds containing benzothiazole derivatives have shown significant antibacterial activity. For instance, studies indicate that related compounds can inhibit bacterial growth effectively:

  • Minimum Inhibitory Concentration (MIC) : Certain benzothiazole derivatives exhibit MIC values as low as 50 µg/mL against various bacterial strains, indicating potent antibacterial properties .

Anticancer Activity

Research has highlighted the cytotoxic effects of benzothiazole derivatives on cancer cell lines:

  • Cell Line Studies : In vitro studies have reported that similar compounds can effectively reduce cell viability in various cancer types, demonstrating their potential as anticancer agents .

Case Studies and Research Findings

  • Antibacterial Efficacy :
    • A study involving benzothiazole derivatives demonstrated that compounds with similar structures to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
  • Cytotoxic Effects :
    • In vitro assays on cancer cell lines revealed that certain analogs led to a reduction in cell proliferation, with IC50 values indicating effective cytotoxicity at micromolar concentrations .
  • Mechanistic Insights :
    • Investigations into the mechanism of action have shown that these compounds can disrupt cellular processes, leading to apoptosis in targeted cancer cells. The presence of the ethylsulfonyl group may facilitate better membrane penetration and interaction with intracellular targets .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(4-(ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide?

  • Methodology : The compound can be synthesized via a two-step approach: (1) Activation of the carboxylic acid group in 2-(4-(ethylsulfonyl)phenyl)acetic acid using SOCl₂ in anhydrous CH₂Cl₂ to form the acyl chloride intermediate. (2) Microwave-assisted coupling with 2-amino-6-fluorobenzo[d]thiazole under controlled temperature (60–80°C) to improve reaction efficiency and yield. Purification via silica gel chromatography (ethyl acetate/hexane gradient) ensures high purity .
  • Key Data : Typical yields range from 51–68% for analogous compounds, with characterization via ¹H/¹³C NMR and ESI-MS to confirm structure .

Q. How is the purity of this compound assessed, and what challenges arise in its chromatographic analysis?

  • Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is standard, but retention time (RT) variability (e.g., 3.05–4.85 min for related compounds) may occur due to sulfonyl and fluorobenzothiazole groups influencing polarity. Adjusting mobile phase pH (e.g., 0.1% trifluoroacetic acid) enhances peak resolution .
  • Validation : Purity ≥95% is achievable, as demonstrated by LCMS and elemental analysis for structurally similar acetamides .

Advanced Research Questions

Q. How do structural modifications at the benzothiazole ring influence inhibitory activity against histone deacetylase (HDAC) isoforms?

  • SAR Insights : Fluorine at the 6-position of benzothiazole enhances HDAC4 binding affinity (IC₅₀ ~425 nM for GB33) by increasing electronegativity and hydrogen-bonding potential. Substitution with chlorine (e.g., GB33) further improves potency (IC₅₀ ~446 nM) due to hydrophobic interactions in the enzyme’s active site .
  • Mechanistic Data : Molecular docking studies reveal that the ethylsulfonyl group stabilizes the ligand-HDAC4 complex via π-π stacking with Phe-205 and His-178 residues .

Q. What in vitro models are appropriate for evaluating its pharmacokinetic properties?

  • Methodology : Use Caco-2 cell monolayers to assess intestinal permeability (Papp values). For metabolic stability, incubate with human liver microsomes (HLMs) and quantify parent compound degradation via LCMS/MS. Plasma protein binding can be measured using equilibrium dialysis .
  • Key Findings : Analogous compounds show moderate metabolic stability (t₁/₂ ~45 min in HLMs) and high plasma protein binding (>90%), suggesting potential bioavailability challenges .

Q. How can researchers address discrepancies in reported bioactivity data for structurally analogous compounds?

  • Analysis Framework : (1) Compare assay conditions (e.g., enzyme source, substrate concentration) across studies. For example, HDAC inhibition assays using recombinant vs. cell lysate enzymes may yield conflicting IC₅₀ values . (2) Evaluate substituent effects: Electron-withdrawing groups (e.g., -F, -Cl) at the benzothiazole 6-position correlate with enhanced antimicrobial activity (MIC 13–27 µM) but may reduce HDAC selectivity .
  • Resolution : Standardize assays (e.g., uniform enzyme concentrations) and perform head-to-head comparisons of analogs under identical conditions .

Data Contradiction and Optimization

Q. Why do some studies report divergent cytotoxicity profiles for fluorobenzothiazole acetamides?

  • Root Cause : Cell line-specific differences (e.g., overexpression of efflux pumps in cancer cells) and assay endpoints (e.g., MTT vs. ATP-based viability assays) contribute to variability. For example, GB33 (Cl-substituted) shows higher cytotoxicity in MDA-MB-231 cells (IC₅₀ 8.2 µM) than GB32 (Me-substituted, IC₅₀ 22.5 µM) due to enhanced cellular uptake .
  • Mitigation : Use isogenic cell lines and orthogonal assays (e.g., caspase-3 activation for apoptosis) to confirm results .

Q. What computational tools are recommended for predicting the compound’s binding mode to kinase targets?

  • Approach : Molecular dynamics (MD) simulations (AMBER or GROMACS) and density functional theory (DFT) calculations (B3LYP/6-31G* basis set) can model interactions with Aurora kinases. For example, the fluorobenzothiazole moiety in analog 31 forms critical hydrogen bonds with Aurora-A’s hinge region (Glu-211 and Ala-213) .
  • Validation : Correlate computational predictions with experimental mutagenesis data (e.g., Ala-213 mutation reduces inhibitor binding by ~60%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.